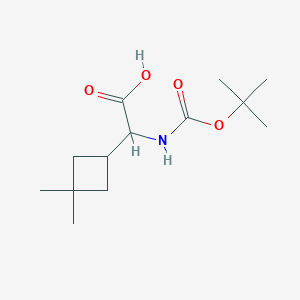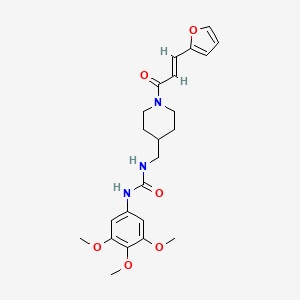
2-((Tert-butoxycarbonyl)amino)-2-(3,3-dimethylcyclobutyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((Tert-butoxycarbonyl)amino)-2-(3,3-dimethylcyclobutyl)acetic acid, also known as Boc-D-Dcb-AcOH, is a chemical compound with numerous applications in scientific research. It is a derivative of the amino acid glycine and is commonly used in peptide synthesis.
Aplicaciones Científicas De Investigación
Quantitative Cleavage and Determination
The tert-butyloxycarbonyl group, a key component in "2-((Tert-butoxycarbonyl)amino)-2-(3,3-dimethylcyclobutyl)acetic acid," has been utilized for quantitative cleavage from N-blocked amino acids and peptides. A known excess of perchloric acid solution in acetic acid facilitates the cleavage, yielding protonated amino groups and free perchloric acid. This process, followed by back titration, permits accurate determination of the tert-butyloxycarbonyl derivative, highlighting its importance in analytical chemistry and peptide research (Ehrlich-Rogozinski, 1974).
Peptide Backbone Modification
Research demonstrates the utility of the tert-butyloxycarbonyl group in the modification of peptide backbones. This includes C-alkylation of peptides containing specific residues, showcasing the versatility of this group in creating peptides with modified backbones. Such modifications are pivotal in the development of novel peptides with potential therapeutic applications (Matt & Seebach, 1998).
Synthesis of Amino Acid Derivatives
The tert-butyloxycarbonyl group plays a critical role in the synthesis of a wide variety of N-protected amino acid derivatives. This method provides high yields under mild conditions, contributing significantly to the synthesis of complex organic molecules. The process opens up pathways for synthesizing amino acid derivatives that might be challenging to prepare through other methods, underscoring the group's value in organic synthesis (Chevallet et al., 1993).
Polymer Science Applications
In polymer science, the tert-butyloxycarbonyl group has been employed in the synthesis and polymerization of novel amino acid-derived acetylene monomers. These monomers undergo polymerization to form polymers with potential applications in various fields, including materials science. The study of these polymers' properties, such as their helical conformation, is crucial for developing new materials with specific characteristics (Gao, Sanda, & Masuda, 2003).
Catalysis and Green Chemistry
The tert-butyloxycarbonyl group's applications extend to catalysis and green chemistry. It has been used efficiently for the N-tert-butoxycarbonylation of amines using environmentally benign catalysts. This process highlights the group's role in developing more sustainable and eco-friendly chemical processes (Heydari et al., 2007).
Propiedades
IUPAC Name |
2-(3,3-dimethylcyclobutyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-9(10(15)16)8-6-13(4,5)7-8/h8-9H,6-7H2,1-5H3,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMRSQIZKSSVXTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)C(C(=O)O)NC(=O)OC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 6-acetyl-2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2917517.png)




![3-benzoyl-4H,5H,7H-thieno[2,3-c]thiopyran-2-amine](/img/structure/B2917523.png)


![5-[(4-Fluorophenoxy)methyl]isoxazole-3-carboxylic acid](/img/structure/B2917527.png)
![1-(4-hydroxyphenyl)-4-(3-isopropoxypropyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2917531.png)

![(5,6-Dihydro-1,4-dioxin-2-yl)(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2917533.png)
![2-[(3,3-Dimethylcyclobutyl)methyl]-3-methoxy-3-oxopropanoic acid](/img/structure/B2917535.png)
